

# Technical Guide: N-Boc-nortropinone (CAS 185099-67-6)

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## Compound of Interest

Compound Name: *N*-Boc-nortropinone

Cat. No.: B7852125

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An In-Depth Overview for Researchers and Drug Development Professionals

## Introduction

**N-Boc-nortropinone**, identified by CAS number 185099-67-6, is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. Structurally, it is a derivative of nortropinone, a bicyclic alkaloid, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and modulates its reactivity, making it an exceptionally versatile building block for constructing complex molecular architectures.<sup>[1][2]</sup> Its 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system.<sup>[3][4]</sup>

This guide provides a comprehensive technical overview of **N-Boc-nortropinone**, summarizing its chemical properties, key synthetic protocols, and its application in the development of advanced therapeutic agents.

## Chemical and Physical Properties

**N-Boc-nortropinone** is typically an off-white to white crystalline solid at room temperature.<sup>[5]</sup> The Boc-protecting group renders it soluble in many common organic solvents while having limited solubility in water.

Property	Value	Reference(s)
CAS Number	185099-67-6	
IUPAC Name	tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate	
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub>	
Molecular Weight	225.28 g/mol	
Appearance	Off-white to white solid/powder	
Melting Point	70-74 °C	
Boiling Point	325.8 °C at 760 mmHg	
Density	1.139 g/cm <sup>3</sup>	
Solubility	Slightly soluble in Chloroform and Methanol; Insoluble in water.	
Flash Point	150.8 °C	
Storage Temperature	0-5 °C, Store in a cool, dry place.	

## Synthesis and Experimental Protocols

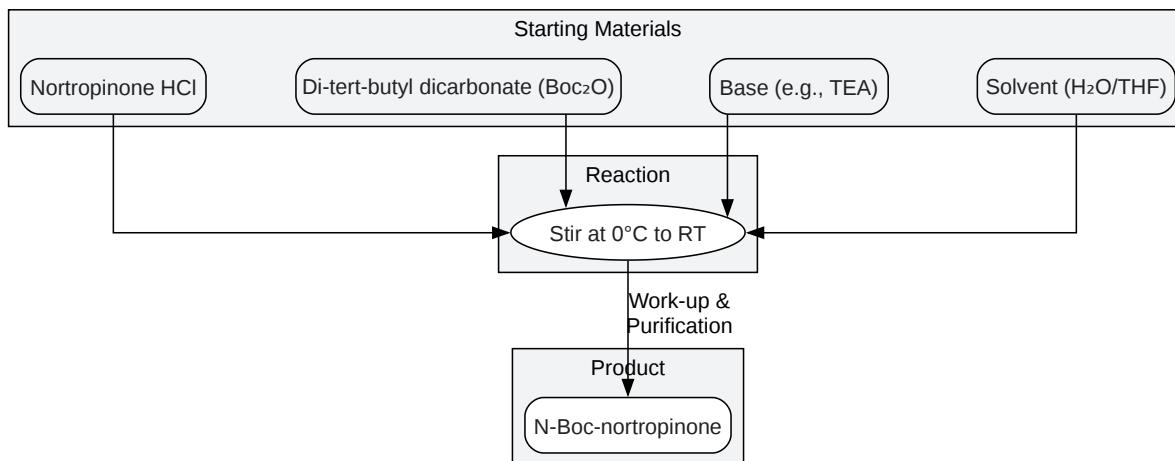
**N-Boc-nortropinone** is most commonly synthesized by protecting the secondary amine of nortropinone. Its real value lies in its subsequent use as a reactant to build more complex molecules. The following protocols detail its preparation and its application in advanced synthesis.

### Protocol 1: Synthesis of N-Boc-nortropinone

This protocol describes the standard procedure for the N-Boc protection of nortropinone hydrochloride.

Methodology:

- Dissolution: Nortropinone hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).
- Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) is added to neutralize the hydrochloride salt and act as a base.
- Boc-Anhydride Addition: Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.5 eq) is added to the stirred solution in one portion.
- Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the THF is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated in vacuo to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **N-Boc-nortropinone**.



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**Figure 1.** General workflow for the synthesis of **N-Boc-nortropinone**.

## Protocol 2: Synthesis of a Bicyclic Vinyl Boronate

**N-Boc-nortropinone** serves as a precursor for creating more complex structures, such as bicyclic vinyl boronates, which are valuable in Suzuki-Miyaura cross-coupling reactions.

### Methodology:

- **Enolate Formation:** To a solution of **N-Boc-nortropinone** (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise to form the corresponding lithium enolate. The mixture is stirred for 1 hour at this temperature.
- **Trapping with Comins' Reagent:** A solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing it to warm slowly to room temperature.

- Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated.
- Purification: The crude product, a vinyl triflate, is purified by flash column chromatography.
- Borylation: The purified vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl<sub>2</sub> (0.05 eq), and a base like potassium acetate (KOAc) (3.0 eq) are combined in a flask with an appropriate solvent (e.g., dioxane or DMSO). The mixture is degassed and heated (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Final Isolation: The reaction mixture is cooled, filtered through celite, and the solvent is removed. The residue is taken up in an organic solvent, washed, dried, and concentrated. The final bicyclic vinyl boronate is purified by column chromatography.

## Protocol 3: Reductive Amination for Derivative Synthesis

The ketone functional group in **N-Boc-nortropinone** is a prime site for modification, such as reductive amination, to introduce diverse side chains.

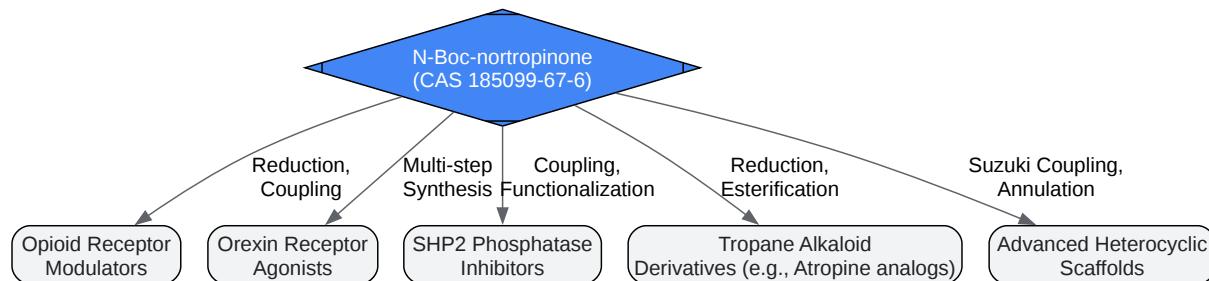
Methodology:

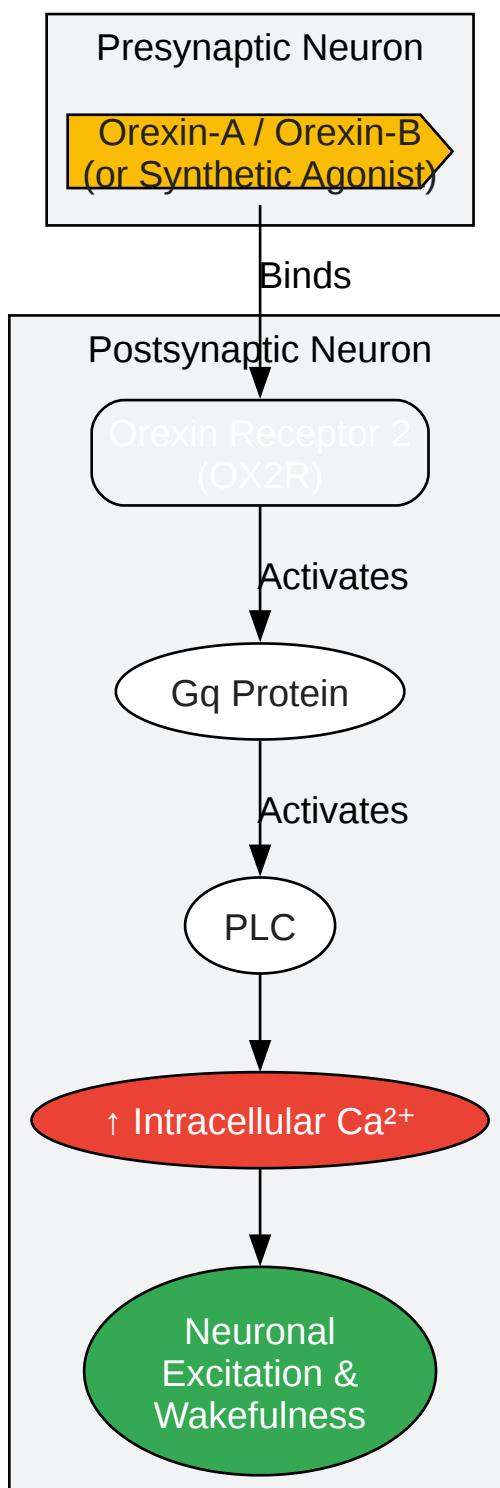
- Imine Formation: **N-Boc-nortropinone** (1.0 eq) and a primary amine (1.1 eq) are dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine/enamine formation. The mixture is stirred at room temperature.
- Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5 eq), is added portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.
- Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

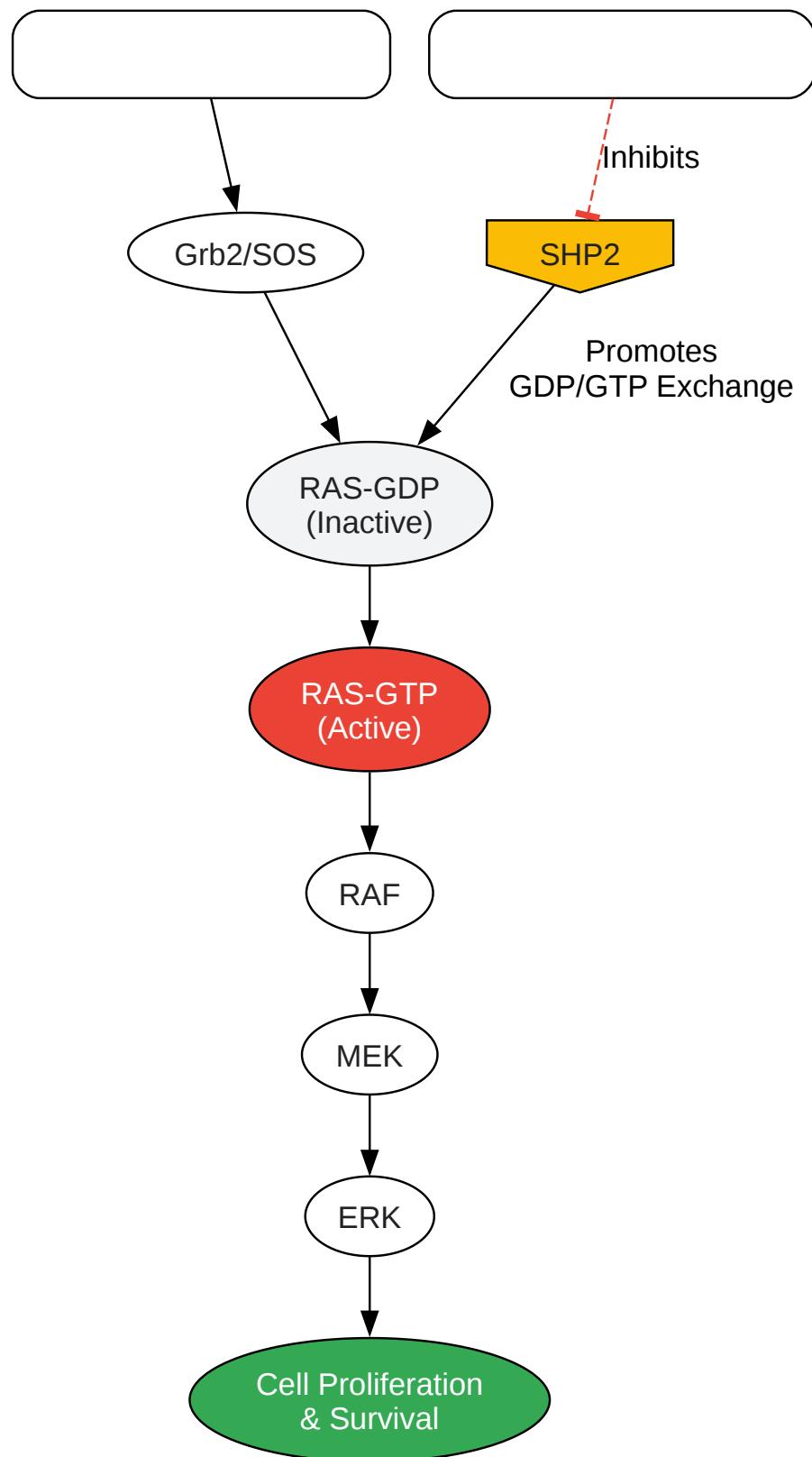
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). The layers are separated, and the aqueous phase is extracted with DCM.
- Purification: The combined organic layers are washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated. The resulting N-Boc-protected amino derivative is purified via flash column chromatography.

## Applications in Drug Discovery and Development

**N-Boc-nortropinone** is not an active pharmaceutical ingredient itself but is a critical starting material for compounds targeting a range of biological systems.





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